Cas no 1478039-79-0 (1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine)

1-(Azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine is a specialized heterocyclic compound featuring both azetidine and piperidine moieties, linked by a carbonyl group. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug discovery. Its rigid azetidine ring contributes to conformational restraint, potentially improving binding affinity in target interactions. This compound is particularly useful in the synthesis of bioactive molecules, especially those targeting central nervous system (CNS) disorders or enzyme inhibition. Its structural versatility allows for further functionalization, enabling the development of novel pharmacophores with tailored properties.
1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine structure
1478039-79-0 structure
Product Name:1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine
CAS No:1478039-79-0
MF:C10H15F3N2O
MW:236.234112977982
CID:4772371
Update Time:2025-05-25

1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
    • 1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine
    • azetidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
    • Inchi: 1S/C10H15F3N2O/c11-10(12,13)8-1-3-15(4-2-8)9(16)7-5-14-6-7/h7-8,14H,1-6H2
    • InChI Key: OIZWJBHOXPLPLJ-UHFFFAOYSA-N
    • SMILES: FC(C1CCN(C(C2CNC2)=O)CC1)(F)F

Computed Properties

  • Exact Mass: 236.11364759 g/mol
  • Monoisotopic Mass: 236.11364759 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 32.299
  • Molecular Weight: 236.23

1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine Pricemore >>

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Additional information on 1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine

1-(Azetidine-3-Carbonyl)-4-(Trifluoromethyl)Piperidine: A Comprehensive Overview

The compound 1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine (CAS No. 1478039-79-0) is a structurally complex organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound has garnered attention due to its unique chemical properties and the versatility it offers in synthetic chemistry. The azetidine ring, a four-membered cyclic amine, plays a pivotal role in determining the compound's reactivity and stability, while the trifluoromethyl group introduces electronic effects that enhance its functionality.

Recent studies have highlighted the importance of azetidine-containing compounds in drug discovery, particularly in the development of bioactive molecules with improved pharmacokinetic profiles. The trifluoromethyl group, known for its electron-withdrawing properties, has been shown to enhance the metabolic stability of such compounds, making them promising candidates for therapeutic applications. Researchers have also explored the use of this compound as a building block in the synthesis of more complex molecular architectures, leveraging its unique reactivity to create novel materials with tailored properties.

The synthesis of 1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the azetidine ring through cyclization reactions and the subsequent introduction of the trifluoromethyl group via electrophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled higher yields and improved selectivity in these reactions, making the synthesis more efficient and scalable.

From a pharmacological perspective, this compound exhibits interesting bioactivity profiles that suggest its potential as a lead molecule in drug development. Studies have demonstrated its ability to modulate key biological targets, such as enzymes and receptors, which are implicated in various disease states. The trifluoromethyl group has been shown to enhance binding affinity to these targets, while the azetidine ring contributes to structural rigidity, which is often desirable in drug molecules.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as polymers and coordination complexes. Researchers have explored its ability to act as a ligand in metalloorganic frameworks (MOFs), where it can influence the porosity and stability of these materials.

The structural features of 1-(azetidine-3-carbonyl)-4-(trifluoromethyl)piperidine also make it an attractive substrate for further chemical modifications. By introducing additional functional groups or altering the substituents on the piperidine ring, chemists can tailor its properties for specific applications. This flexibility underscores its value as a versatile building block in synthetic chemistry.

Looking ahead, ongoing research into this compound is expected to uncover new insights into its potential applications and mechanisms of action. Collaborative efforts between chemists, biologists, and materials scientists are likely to drive innovation in this area, leading to breakthroughs that benefit diverse industries.

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